molecular formula C22H25N3O5S B2955888 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 920194-24-7

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2955888
CAS RN: 920194-24-7
M. Wt: 443.52
InChI Key: ZNAJHIAPBMERCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring attached to an ethoxyphenyl group and an ethyl group. The ethyl group is further attached to a methoxy-5-methylbenzenesulfonamide.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 399.47. Other specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various bacteria and fungi. Although not directly mentioning the compound , this research highlights the broader context of synthesizing and testing similar complex molecules for potential antimicrobial uses (Sarvaiya, Gulati, & Patel, 2019).

Synthesis and Properties of Heterocyclic Compounds

Chernykh, Gridasov, and Petyunin (1976) examined the synthesis and properties of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, revealing the methods and reactions involved in creating complex heterocyclic compounds. This study underscores the chemical versatility and potential for creating a wide array of derivatives with varying biological activities (Chernykh, Gridasov, & Petyunin, 1976).

Anti-Asthmatic Activities

Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and evaluated their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The study found that compounds with specific structural features exhibited potent anti-asthmatic activity, suggesting the therapeutic potential of similar compounds in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antitumor Activities

Abbassi et al. (2014) reported on the synthesis and evaluation of N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides for their antiproliferative and apoptotic activities against human tumor cell lines. This research highlights the potential of structurally complex sulfonamides in cancer treatment, underscoring the importance of chemical diversity in drug development (Abbassi et al., 2014).

Safety and Hazards

While specific safety and hazard information for this compound was not found, general precautions for handling similar compounds include avoiding heat, sparks, open flames, and hot surfaces; not spraying on an open flame or other ignition source; keeping away from clothing and combustible materials; and not handling until all safety precautions have been read and understood .

properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-4-29-18-8-6-17(7-9-18)19-10-12-22(25-24-19)30-14-13-23-31(26,27)21-15-16(2)5-11-20(21)28-3/h5-12,15,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAJHIAPBMERCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.